molecular formula C8H14N2O B14759764 Decahydro-4,6-epoxyquinazoline CAS No. 319-63-1

Decahydro-4,6-epoxyquinazoline

Cat. No.: B14759764
CAS No.: 319-63-1
M. Wt: 154.21 g/mol
InChI Key: RECXMPDOZOXBJA-UHFFFAOYSA-N
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Description

Decahydro-4,6-epoxyquinazoline is a bicyclic heterocyclic compound characterized by a fused quinazoline core with a fully saturated decahydro structure and an epoxide functional group bridging the 4,6-positions. Quinazoline derivatives, in general, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

319-63-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

11-oxa-5,7-diazatricyclo[6.2.1.04,9]undecane

InChI

InChI=1S/C8H14N2O/c1-2-7-6-3-5(1)11-8(6)10-4-9-7/h5-10H,1-4H2

InChI Key

RECXMPDOZOXBJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1OC3NCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydro-4,6-epoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of aniline derivatives with ethyl glyoxalate, followed by cyclization to form the quinazoline core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Decahydro-4,6-epoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form epoxides or other oxygen-containing functional groups.

    Reduction: Conversion of the compound to its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Decahydro-4,6-epoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of decahydro-4,6-epoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Decahydro-4,6-epoxyquinazoline belongs to the broader quinazoline family, which includes compounds like imidazo[4,5-g]quinazolines and simple quinazoline alkaloids. Below is a comparative analysis based on available

Compound Core Structure Key Functional Groups Reported Applications Synthetic Accessibility
This compound Decahydroquinazoline Epoxide (4,6-positions) Limited data; potential CNS activity No reported synthesis routes
Imidazo[4,5-g]quinazoline Fused imidazole-quinazoline Aryl substituents (e.g., 2,6,8-triaryl derivatives) Anticancer agents, kinase inhibitors Synthesized via aldehyde condensation
6-Fluoro-1H-benzo[d]imidazol-5-amine Benzoimidazole-amine Fluoro substituent, amine Intermediate for imidazo-quinazolines Requires multi-step synthesis

Pharmacological and Industrial Relevance

  • Imidazo[4,5-g]quinazolines : These derivatives exhibit potent antitumor activity, with studies highlighting their ability to inhibit tyrosine kinases and induce apoptosis in cancer cells . Their synthesis involves condensation of aldehydes with 6-fluoro-1H-benzo[d]imidazol-5-amines, yielding diverse aryl-substituted analogs (e.g., compounds 5–12 in ).

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